molecular formula C11H19N3 B13082939 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine

1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13082939
M. Wt: 193.29 g/mol
InChI Key: AHPZLXLWWSKWIJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a cyclohexane ring substituted with two methyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of catalysts such as iron (III) chloride or copper catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylcyclohexyl group can also impart distinct steric and electronic properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(3,4-dimethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,12,13)

InChI Key

AHPZLXLWWSKWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)N2C=CC(=N2)N

Origin of Product

United States

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